5-(4-Chloro-2-methylphenyl)pyridin-3-ol
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Overview
Description
5-(4-Chloro-2-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-chloro-2-methylphenyl group at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent mixture of water and 1,4-dioxane. The reaction is carried out at elevated temperatures, around 90°C, for an extended period, usually 18 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-one.
Reduction: Formation of 5-(4-Chloro-2-methylphenyl)pyridin-3-amine.
Substitution: Formation of 5-(4-Amino-2-methylphenyl)pyridin-3-ol or 5-(4-Mercapto-2-methylphenyl)pyridin-3-ol.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)pyridin-3-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluoro-2-methylphenyl)pyridin-3-ol
- 5-(4-Bromo-2-methylphenyl)pyridin-3-ol
- 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Uniqueness
5-(4-Chloro-2-methylphenyl)pyridin-3-ol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives.
Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-10(13)2-3-12(8)9-5-11(15)7-14-6-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADHDCHYXBHIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682857 |
Source
|
Record name | 5-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-72-9 |
Source
|
Record name | 5-(4-Chloro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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